2,3-Difluoro-6-methoxyphenylboronic acid
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Description
2,3-Difluoro-6-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and a methoxy group on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds such as 2,4-bis(trifluoromethyl)phenylboronic acid and 2-formylphenylboronic acids have been investigated. These studies provide insights into the reactivity and properties of boronic acids with similar substitution patterns, which can be informative when considering the behavior of 2,3-difluoro-6-methoxyphenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the functionalization of phenyl rings with boronic acid groups. Although the exact synthesis of 2,3-difluoro-6-methoxyphenylboronic acid is not detailed in the provided papers, similar compounds are synthesized through various organic synthesis routes, such as halogen-lithium exchange followed by treatment with triisopropyl borate and subsequent hydrolysis . The synthesis process can be influenced by the presence of substituents on the phenyl ring, which can affect the reactivity and stability of the intermediates.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is significantly influenced by their substituents. For instance, the presence of fluorine atoms can affect the electron distribution within the molecule, as seen in the case of 2,3-difluorophenylboronic acid . The molecular structure investigation of this compound through spectroscopic techniques and quantum chemical calculations reveals the existence of different conformers, with the trans-cis form being the most stable. This information is crucial for understanding the reactivity and binding properties of the compound.
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a fundamental reaction in the formation of boronate esters. The ortho-substituent on phenylboronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, can prevent the coordination of amines to the boron atom, thus influencing the rate of amidation reactions . This property is essential for applications in catalysis and the synthesis of complex molecules, including peptides.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, including their solubility, acidity, and stability, are affected by their molecular structure. For example, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles demonstrates the dynamic nature of these compounds in solution . Spectroscopic studies provide insights into the vibrational modes, electronic transitions, and NMR chemical shifts, which are valuable for understanding the behavior of these compounds under different conditions .
Scientific Research Applications
Crystal Engineering and Molecular Interactions
Research by Cyrański et al. (2012) explores the crystal structures of ortho-alkoxyphenylboronic acids, including 2,6-dimethoxyphenylboronic acid, highlighting their potential in designing novel boronic acids for crystal engineering. This study underlines the significance of disubstituted phenylboronic acids in achieving monomeric structures in crystals, which can enhance molecular packing diversity and interaction types in solid-state chemistry (Cyrański et al., 2012).
Supramolecular Assemblies
Pedireddi and Seethalekshmi (2004) discuss the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids, demonstrating the formation of hydrogen bonds between boronic acids and nitrogen atoms, which is critical in the design and synthesis of supramolecular structures. This research indicates the utility of methoxy-substituted phenylboronic acids in constructing complex molecular assemblies (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Studies
A study by Geethanjali, Nagaraja, and Melavanki (2015) investigates the fluorescence quenching mechanisms of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. The findings reveal insights into static quenching mechanisms and the diffusion-limited reactions of these compounds, suggesting their potential applications in fluorescence-based sensors and studies of molecular interactions (Geethanjali et al., 2015).
Catalysis and Organic Synthesis
Berhal et al. (2011) describe the use of arylboronic acids in rhodium-catalyzed asymmetric 1,4-additions, achieving high yields and enantioselectivity. This research exemplifies the role of boronic acids in facilitating asymmetric synthesis, crucial for producing chiral molecules with applications in pharmaceuticals and materials science (Berhal et al., 2011).
Photonics and Material Properties
Huang et al. (2018) demonstrate how methoxy-substituted difluoroboron dibenzoylmethane complexes can be modified to significantly enhance their triplet quantum yield, showing the potential of such modifications in applications like imaging and sensing. This suggests that derivatives of phenylboronic acids, including those with difluoro and methoxy groups, may contribute to the development of advanced photonic materials (Huang et al., 2018).
properties
IUPAC Name |
(2,3-difluoro-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTBPDRQHIEPBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402540 |
Source
|
Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-methoxyphenylboronic acid | |
CAS RN |
957061-21-1 |
Source
|
Record name | B-(2,3-Difluoro-6-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957061-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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